Molassamide
Description
Contextualization within Marine Natural Products Chemistry
The vast and largely unexplored marine environment represents a rich reservoir of diverse chemical entities, many of which possess unique biological activities. Marine natural products chemistry focuses on the isolation, characterization, and investigation of these compounds, often leading to the discovery of novel molecular scaffolds with significant therapeutic or scientific potential. Among these, cyclic depsipeptides have emerged as a particularly important class, with marine organisms, especially cyanobacteria, being prolific producers nih.govfrontiersin.org. These complex molecules, characterized by a cyclic structure incorporating both amino acids and hydroxy acids linked by amide and ester bonds, have garnered considerable attention due to their broad spectrum of biological activities. Molassamide is one such compound, originating from a marine cyanobacterium, situating it firmly within the significant contributions of marine natural products to chemical research nih.govacs.org.
Historical Overview of this compound Discovery and Initial Characterization
This compound was first isolated and characterized from cyanobacterial assemblages of Dichothrix utahensis. The initial discovery and isolation were reported from samples collected from the Molasses Reef in Key Largo, Florida, and Brewer's Bay in St. Thomas, U.S. Virgin Islands acs.orgacs.org. This discovery marked a significant milestone as it represented the first peptide reported from the Dichothrix genus and the first natural product identified from marine Dichothrix species acs.orgacs.orgfigshare.com. The planar structure of this compound was elucidated using advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. Further characterization involved chiral High-Performance Liquid Chromatography (HPLC) analysis of its hydrolysis products to assign the configurations of its asymmetric centers acs.orgacs.orgfigshare.comnih.govsi.edu. The initial research detailing its isolation and characterization was published in the Journal of Natural Products in 2010 acs.org.
Significance of Cyclic Depsipeptides as Natural Products
Cyclic depsipeptides constitute a diverse and biologically significant class of natural products. Their hybrid structure, featuring both amide and ester linkages derived from amino and hydroxy acids, allows them to interact with a wide array of biological targets, often mimicking or interfering with the functions of natural peptides mdpi.comresearchgate.net. This structural versatility contributes to their extensive range of reported biological activities, which include antitumor, anthelmintic, insecticidal, antibiotic, antifungal, immunosuppressant, anti-inflammatory, antimalarial, antiviral, and antitrypanosomal properties frontiersin.orgmdpi.comresearchgate.netnih.govmdpi.com. Consequently, cyclic depsipeptides are viewed as promising lead structures for the development of new pharmaceuticals and agrochemicals, offering valuable scaffolds for drug discovery and research into biological processes frontiersin.orgmdpi.commdpi.com.
Structure
2D Structure
Properties
Molecular Formula |
C48H66N8O13 |
|---|---|
Molecular Weight |
963.1 g/mol |
IUPAC Name |
(2S,3R)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-3-hydroxybutanamide |
InChI |
InChI=1S/C48H66N8O13/c1-9-14-36(59)49-26(5)41(61)53-39(27(6)57)44(64)54-40-28(7)69-48(68)38(25(3)4)52-43(63)34(23-30-17-19-31(58)20-18-30)55(8)47(67)35(24-29-15-12-11-13-16-29)56-37(60)22-21-33(46(56)66)51-42(62)32(10-2)50-45(40)65/h10-13,15-20,25-28,33-35,37-40,57-58,60H,9,14,21-24H2,1-8H3,(H,49,59)(H,50,65)(H,51,62)(H,52,63)(H,53,61)(H,54,64)/b32-10-/t26-,27+,28+,33-,34-,35-,37+,38-,39-,40-/m0/s1 |
InChI Key |
KXSGCAPYMUMVSH-VFYPFKDGSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Molassamide
Isolation from Marine Cyanobacterial Assemblages
The initial step in understanding Molassamide involved its extraction and purification from complex biological matrices.
This compound was first isolated from marine cyanobacterial assemblages belonging to the species Dichothrix utahensis nih.govacs.orgsi.edufigshare.com. The specimens were collected from distinct marine environments, specifically from the Molasses Reef in Key Largo, Florida, and from Brewer's Bay in St. Thomas, U.S. Virgin Islands nih.govacs.orgsi.edufigshare.com. Further studies also identified this compound from a cyanobacterial sample collected from Loggerhead Key, Florida, also attributed to Dichothrix utahensis si.edu. In one instance, it was isolated from a marine cyanobacterium designated as DRTO-73, also sourced from Loggerhead Key, Florida researchgate.net. This compound represents the first reported peptide from the Dichothrix genus and the inaugural natural product identified from marine Dichothrix species nih.govacs.orgsi.edufigshare.com.
The purification of this compound from the collected cyanobacterial biomass typically involved a series of chromatographic separation techniques. While specific details for this compound's purification often refer to the broader isolation process, common methods employed in the study of such marine natural products include solvent extraction followed by various chromatographic steps. Techniques such as flash chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) are frequently utilized to isolate and purify compounds from complex mixtures uni-tuebingen.de. Affinity chromatography, employing systems like the AKTA Start FPLC, has also been used in the purification of related compounds, indicating sophisticated separation strategies semanticscholar.org. The ultimate purification of this compound's planar structure was achieved through NMR spectroscopic techniques, with configurations assigned after chiral HPLC analysis of its hydrolysis products nih.govacs.orgsi.edufigshare.com.
Advanced Spectroscopic Techniques for Planar Structure Determination
Determining the precise arrangement of atoms and bonds within this compound relied heavily on sophisticated spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the planar structure of organic molecules. For this compound, a comprehensive suite of NMR experiments, including 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Correlation), HMBC (Heteronuclear Multiple Bond Correlation), and DQF-COSY (Double Quantum Filtered Correlation Spectroscopy), were instrumental nih.govacs.orgsi.edufigshare.comnih.govscispace.com. These experiments allowed researchers to identify the constituent amino acid residues, such as valine, N-methyl-tyrosine, phenylalanine, threonine, isoleucine, alanine, and the 3-amino-6-hydroxy-2-piperidone (Ahp) residue, and to establish the sequence and connectivity between them nih.govscispace.com. Analysis of the NMR data also indicated the presence of specific units like 2-amino-butenoic acid (Abu) nih.gov.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) plays a critical role in confirming the molecular formula and providing precise mass measurements, thereby supporting the structural assignments derived from NMR semanticscholar.orgnih.gov. For this compound, HR-ESIMS analysis in positive ion mode yielded an adduct ion peak at m/z 985.4618, corresponding to [M + Na]⁺. This measurement strongly supported a molecular formula of C₄₈H₆₆N₈O₁₃ nih.gov. Such precise mass data is essential for unequivocally identifying a new compound and confirming its elemental composition.
Stereochemical Assignment at Chiral Centers
Establishing the three-dimensional arrangement of atoms, particularly at chiral centers, is crucial for a complete structural understanding of a molecule like this compound.
The configurations of the stereogenic centers within this compound were determined through chiral High-Performance Liquid Chromatography (HPLC) analysis of its hydrolysis products nih.govacs.orgsi.edufigshare.com. This method involves separating the enantiomers of amino acid fragments after the peptide has been broken down into its constituent amino acids, allowing for the assignment of their absolute configurations. In some cases, the stereochemical assignment has also been achieved through total synthesis, where the synthesized compound's NMR and chiroptical properties are compared with those of the natural product researchgate.net. Further detailed stereochemical analysis can involve combinations of proton-proton coupling constants and Nuclear Overhauser Effect (NOE) correlations observed in NMR spectra, such as ROESY (Rotating Frame Overhauser Effect Spectroscopy), to establish relative stereochemistry between adjacent chiral centers scispace.com.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis of Hydrolysis Products
Determining the absolute configuration of chiral centers within peptides and depsipeptides is a critical aspect of structural elucidation. For this compound, this was achieved through the analysis of its hydrolysis products using chiral HPLC. This method relies on the principle that amino acids, upon hydrolysis of the parent peptide, can be separated based on their stereochemistry when passed through a stationary phase designed to interact differentially with enantiomers.
The process typically involves:
Hydrolysis: this compound is subjected to acid hydrolysis to break down the peptide bonds, yielding its constituent amino acid residues.
Chiral Derivatization (Optional but common): Often, the resulting amino acids are derivatized with a chiral reagent. This enhances their separation on a chiral stationary phase (CSP) by forming diastereomeric complexes, which exhibit different retention times. Common derivatization reagents include Marfey's reagent (FDAA or FDLA) mdpi.com.
Chiral HPLC Separation: The derivatized or underivatized amino acids are then injected onto a chiral HPLC system. The choice of chiral stationary phase is crucial, with polysaccharide-based, Pirkle-type, and ligand exchange types being common for amino acid separation mdpi.com. The differential interaction of the enantiomers with the CSP leads to their separation.
Detection and Analysis: The separated enantiomers are detected, typically by UV absorbance. The retention times are compared to those of known standards to assign the configuration (L or D) of each amino acid residue in this compound mdpi.com.
Research findings indicate that chiral HPLC analysis of hydrolysis products was instrumental in assigning the configurations of the asymmetric centers within this compound nih.govacs.orgsi.edufigshare.com. This method allows for the direct assessment of the stereochemical integrity of the amino acid building blocks that constitute the depsipeptide.
Computational Approaches in Stereochemical Elucidation
Complementary to experimental methods, computational approaches play an increasingly significant role in confirming and elucidating the stereochemistry of complex natural products like this compound. These methods can provide theoretical insights into molecular conformations and interactions, aiding in the assignment of absolute configurations.
Techniques employed in computational stereochemical elucidation can include:
Molecular Docking: This method involves predicting the binding orientation of a ligand (e.g., this compound or its fragments) to a target molecule, often an enzyme. By comparing the binding affinities and predicted interactions of different stereoisomers, computational models can suggest the most likely configuration. Molecular docking studies have been used to understand how amino acid residues like 2-amino-2-butenoic acid (Abu) and Leucine (B10760876) occupy enzyme binding sites, confirming their significance for elastase inhibition researchgate.net.
Conformational Analysis: Computational chemistry tools can generate and analyze various possible three-dimensional conformations of a molecule. By comparing these theoretical conformations with experimental data (e.g., Nuclear Magnetic Resonance - NMR coupling constants), the most probable stereochemical arrangement can be inferred.
Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) can be used to calculate spectroscopic properties (e.g., Nuclear Overhauser Effect - NOE, chemical shifts) for different stereoisomers. These calculated properties can then be compared to experimental NMR data to determine the correct stereochemistry.
While specific details on computational stereochemical elucidation for this compound beyond its interaction with elastase are not extensively detailed in the provided search results, computational methods are generally applied to natural product stereochemistry to validate findings from experimental techniques like chiral HPLC and NMR. For instance, computational studies, including molecular docking, have been used to understand the interaction of this compound with elastase, confirming the role of specific amino acids in enzyme binding researchgate.net.
Biosynthetic Pathways and Chemical Ecology of Molassamide
Role of Molassamide in Marine Chemical Ecology
The production of bioactive secondary metabolites like this compound is not a random occurrence but rather a crucial component of the producing organism's survival strategy. In the complex and competitive marine environment, chemical compounds play a vital role in mediating interactions between different species.
Filamentous cyanobacteria such as Dichothrix utahensis can form dense mats, and the release of secondary metabolites into the surrounding water column is a key aspect of their chemical ecology. While the precise mechanisms of this compound release are not fully understood, it is likely that a combination of active secretion and passive release from aging or damaged cells contributes to its presence in the environment. Studies on cyanobacterial blooms have shown that a significant amount of their secondary metabolites can be found dissolved in the water.
In the context of the Molasses Reef in the Florida Keys, where this compound was first isolated, cyanobacterial assemblages of D. utahensis were observed to form mats. Preliminary experiments with exudates from these cyanobacterial mats indicated an inhibitory effect on the settlement of coral larvae. This suggests that the release of compounds like this compound may play a role in shaping the benthic community structure by preventing the recruitment of other organisms.
The most prominent hypothesized ecological function of this compound is as a chemical defense against predation. This hypothesis is strongly supported by its potent inhibitory activity against serine proteases, such as elastase and chymotrypsin (B1334515). researchgate.net These enzymes are crucial for digestion in many herbivores. By inhibiting these digestive enzymes, this compound can reduce the nutritional value of the cyanobacteria for potential grazers, thereby deterring predation.
Mechanistic Investigations of Molassamide S Biological Activity
Enzyme Inhibition Profiles of Molassamide
This compound demonstrates a distinct profile of enzyme inhibition, primarily targeting certain serine proteases with high affinity while showing minimal to no effect on others. This selectivity is a key characteristic of its biochemical function.
Research has established that this compound is a selective inhibitor of serine proteases, with particularly strong activity against elastase and chymotrypsin (B1334515). si.eduacs.org Its inhibitory potential has been quantified through the determination of IC50 values, which measure the concentration of an inhibitor required to reduce the activity of an enzyme by half.
This compound is a potent inhibitor of elastase from multiple sources. Initial studies identified its strong inhibitory effect on Porcine Pancreatic Elastase (PPE), with a reported IC50 value of 0.032 µM. si.eduacs.orgsi.edu Subsequent investigations confirmed this potent activity, with another study reporting an IC50 value of 50 nM (0.050 µM) for PPE. mbl.or.kr
Further research has highlighted its significant activity against Human Neutrophil Elastase (HNE), a key enzyme implicated in inflammatory diseases. nih.gov In comparative studies with related natural products, this compound was found to be the most potent inhibitor of HNE, exhibiting an IC50 value of 0.11 µM. nih.govmbl.or.kr This potent and selective inhibition of HNE underscores its potential as a lead compound for further investigation. mbl.or.kr
In addition to its effects on elastase, this compound is also a competent inhibitor of chymotrypsin. Studies using chymotrypsin derived from bovine pancreas have determined its IC50 value to be 0.234 µM. si.eduacs.orgsi.edu While this demonstrates a clear inhibitory action, its potency against chymotrypsin is approximately seven-fold less than its potency against PPE, indicating a degree of selectivity. si.edu
The selectivity of this compound is further defined by its lack of activity against other serine proteases. Notably, there was no apparent inhibition of trypsin from porcine pancreas, even at concentrations as high as 10 µM. si.eduacs.orgsi.edu This stark difference in activity against closely related enzymes like elastase, chymotrypsin, and trypsin highlights the specific nature of the molecular interactions between this compound and its targets. si.edu While other related cyanobacterial peptides have shown activity against enzymes like Proteinase K, specific inhibitory data for this compound against this particular protease has not been reported. nih.gov
| Enzyme | Source | IC50 Value (µM) | Reference |
|---|---|---|---|
| Porcine Pancreatic Elastase (PPE) | Porcine Pancreas | 0.032 | si.eduacs.orgsi.edu |
| Human Neutrophil Elastase (HNE) | Human Neutrophils | 0.11 | nih.gov |
| Chymotrypsin | Bovine Pancreas | 0.234 | si.eduacs.orgsi.edu |
| Trypsin | Porcine Pancreas | > 10 | si.eduacs.orgsi.edu |
Selective Inhibition of Serine Proteases
Molecular Mechanisms of Enzyme-Molassamide Interaction
The selective inhibitory activity of this compound is rooted in its specific molecular interactions with the active sites of target enzymes. Although direct co-crystallization studies of this compound with its target proteases are not yet available, its mechanism can be inferred from its structural features and studies of closely related compounds.
This compound and related depsipeptides containing a 3-amino-6-hydroxy-2-piperidone (Ahp) residue are believed to act as substrate mimics. nih.gov This mechanism involves the inhibitor occupying the enzyme's active site in a manner that resembles the natural substrate, thereby preventing the catalytic processing of the actual substrate.
The structural components of this compound are crucial for its binding and selectivity. The presence of a 2-amino-2-butenoic acid (Abu) residue within the cyclic core is a key factor for its potent elastase inhibition. mbl.or.kr It is suggested that the selectivity of Ahp-containing depsipeptides for elastase over other serine proteases is enhanced when the Abu residue is adjacent to the Ahp unit. nih.gov For similar compounds, it has been shown that the Abu residue and adjacent N-terminal amino acids occupy the S1 to S4 subsites of the enzyme's substrate-binding pocket. nih.gov
The active site of Human Neutrophil Elastase has a specificity pocket (S1) that is constricted by the amino acid residues Val190, Val216, and Asp226. This structure preferentially accommodates medium-sized hydrophobic amino acids at the P1 position of a substrate or inhibitor, a feature that aligns with the structure of potent inhibitors like this compound. embopress.orgnih.gov The differences in inhibitory potency observed between this compound and its analogues, such as the loggerpeptins, underscore the critical role of the residues adjacent to the Ahp unit in conferring selectivity towards specific serine proteases. mbl.or.kr
Contribution of Specific Amino Acid Residues (Ahp, Abu) to Binding and Selectivity
The potent and selective inhibitory profile of this compound against certain serine proteases, particularly elastase, is not merely a function of its cyclic structure but is significantly determined by the unique properties of two non-proteinogenic amino acid residues: 3-amino-6-hydroxy-2-piperidone (Ahp) and 2-aminobutenoic acid (Abu).
The Ahp residue is considered a cornerstone of the bioactivity for this class of cyclodepsipeptides and is recognized as the primary pharmacophore responsible for protease inhibition. nih.govnih.gov Structural analyses of related compounds complexed with proteases reveal that the Ahp moiety plays a crucial role in the inhibitory mechanism. researchgate.net It is positioned near the catalytic serine (Ser195) in the enzyme's active site, where it is thought to prevent the entry of a water molecule necessary for the hydrolysis of the peptide bond, thereby halting the catalytic process. researchgate.net The presence and integrity of the Ahp unit are considered essential for potent inhibition. nih.govnih.gov
While Ahp provides the core inhibitory function, the Abu residue is critical for conferring selectivity, especially towards elastase. nih.gov In studies of analogous compounds like lyngbyastatin, the residue at this position occupies the primary specificity pocket (S1 subsite) of the enzyme's active site. si.edusi.edu Elastase is characterized by an S1 pocket that accommodates small, hydrophobic side chains. The ethylidene side chain of the Abu unit in this compound fits favorably into this pocket, contributing to the compound's high affinity for elastase. si.edu This interaction is a key determinant of this compound's selectivity; its inhibition of chymotrypsin is less potent, and it shows no significant activity against trypsin at tested concentrations. nih.govacs.org This is because the S1 pocket of trypsin is deep and negatively charged to accommodate basic residues like arginine or lysine, making it incompatible with the hydrophobic Abu residue. si.edu
The interplay between these two residues is fundamental to this compound's function. Ahp acts as the warhead, disabling the protease's catalytic machinery, while Abu acts as the targeting system, guiding the inhibitor to the correct enzyme and ensuring a snug fit within the active site.
| Amino Acid Residue | Abbreviation | Primary Role in this compound's Activity | Mechanism of Contribution |
|---|---|---|---|
| 3-amino-6-hydroxy-2-piperidone | Ahp | Core Inhibitory Function (Pharmacophore) | Positions near the catalytic Ser195, preventing the access of water required for substrate hydrolysis. researchgate.net |
| 2-aminobutenoic acid | Abu | Determining Enzyme Selectivity | The hydrophobic side chain occupies the S1 specificity pocket of elastase, leading to high-affinity binding and potent inhibition. nih.govsi.edusi.edu |
This compound as a Substrate Mimic in Protease Inhibition
This compound functions as a competitive inhibitor by acting as a substrate mimic, effectively deceiving the target protease into binding it as if it were a natural substrate. This mechanism is characteristic of "canonical inhibitors," which are a class of inhibitors that bind to the enzyme's active site in a substrate-like manner, forming a stable, non-covalent enzyme-inhibitor complex. nih.govnih.gov
Structural studies on closely related Ahp-cyclodepsipeptides bound to elastase have elucidated this mechanism. si.edu The inhibitor orients itself so that its residues occupy the specificity subsites of the enzyme's active site cleft (S4, S3, S2, S1, etc.). The Abu residue of this compound, as mentioned previously, inserts its side chain into the S1 pocket, mimicking the preferred substrate residue at the cleavage site. si.edu Other residues of the inhibitor occupy adjacent subsites (S2-S4), further strengthening the interaction and stabilizing the complex. si.edu
By occupying the active site in this manner, this compound physically blocks access to actual substrates. The enzyme recognizes the inhibitor, and the binding event proceeds, but the inhibitor is structured in such a way that it cannot be cleaved. The rigidity of the macrocycle, reinforced by internal hydrogen bonding, makes the scissile bond inaccessible or resistant to the hydrolytic action of the catalytic triad (B1167595) (Ser-His-Asp). si.edu This results in a stable, dead-end complex that effectively takes the enzyme out of circulation, thereby inhibiting its biological activity. This mode of inhibition is highly efficient, as reflected by this compound's potent IC₅₀ values against elastase (0.032 µM) and chymotrypsin (0.234 µM). nih.govacs.org
Analysis of Conformational Changes and Induced Fit Mechanisms upon Binding
The interaction between this compound and its target proteases is a dynamic process that likely involves conformational adjustments in both the enzyme and, to a lesser extent, the inhibitor. While a specific co-crystal structure of this compound bound to a protease is not described in the reviewed literature, the binding mechanism can be inferred from studies on closely related compounds and the general principles of enzyme-inhibitor interactions, such as the induced-fit model. nih.govsi.edubritannica.com
Upon this compound's initial interaction with the elastase active site, the enzyme's structure likely shifts to better accommodate the bulky cyclic depsipeptide. This induced fit would maximize favorable contacts between the inhibitor's residues (like Abu in the S1 pocket) and the enzyme's subsites, leading to the formation of a tight, stable complex. nih.govplos.org In contrast to the flexible enzyme, the macrocyclic core of this compound and related inhibitors is considered to be relatively rigid due to internal hydrogen bonding. si.edu This suggests that the majority of the conformational adaptation during the binding event occurs within the protease itself. This one-sided flexibility allows the inhibitor to effectively "trap" the enzyme in a non-productive conformation, preventing catalysis.
Structure Activity Relationship Sar Studies of Molassamide and Its Analogues
Comparative Analysis with Dolastatin Analogues and Related Cyanobacterial Peptides (e.g., Loggerpeptins)
Molassamide shares structural similarities with the well-known dolastatin family, which are also of cyanobacterial origin acs.orgnih.gov. Its activity profile has been frequently compared to that of loggerpeptins, a group of cyclic depsipeptides isolated from the same genus of cyanobacteria mdpi.comnih.gov. These comparisons reveal this compound's distinct potency. For instance, this compound exhibits significantly more potent inhibition against porcine pancreatic elastase (PPE) compared to loggerpeptins A, B, and C mdpi.comnih.gov. Specifically, this compound demonstrates an IC50 value of 50 nM against PPE, whereas loggerpeptins A, B, and C show IC50 values in the range of 220-280 nM for the same enzyme mdpi.comnih.gov. This suggests that structural differences, particularly the presence of specific amino acid residues, confer enhanced activity in this compound nih.gov. Furthermore, studies indicate that compounds containing the 2-amino-2-butenoic acid (Abu) unit, such as this compound, generally achieve sub-micromolar IC50 values against elastases, positioning them among the most potent marine-derived elastase inhibitors researchgate.net.
Table 1: Comparative Potency of this compound and Loggerpeptins Against Porcine Pancreatic Elastase (PPE)
| Compound | IC50 (nM) | Reference |
| This compound | 50 | mdpi.com, nih.gov |
| Loggerpeptin A | 240 | mdpi.com |
| Loggerpeptin B | 220 | mdpi.com |
| Loggerpeptin C | 280 | mdpi.com |
Impact of Amino Acid Substitutions on Inhibitory Potency and Selectivity
The specific arrangement and nature of amino acid residues within the cyclic depsipeptide core are critical determinants of this compound's inhibitory potency and selectivity towards different proteases.
The 2-amino-2-butenoic acid (Abu) residue plays a pivotal role in enhancing this compound's potency and selectivity, particularly towards elastase mdpi.comnih.govresearchgate.netnih.gov. Research indicates that the presence of the Abu unit, often situated between the Ahp and Threonine-1 residues, is important for antiproteolytic selectivity mdpi.comnih.gov. Molecular docking studies suggest that the Abu residue occupies key subsites (S1-S4) within the elastase active site, contributing to stronger binding interactions mdpi.comresearchgate.net. This interaction is thought to involve non-bonded CH–π interactions with serine residues in the enzyme's active site, thereby enhancing inhibitory efficacy researchgate.net. Compared to analogues with a leucine (B10760876) residue at the equivalent position, the Abu unit in this compound confers greater potency against elastase nih.gov.
Modifications to specific residues, such as the N-methyltyrosine moiety, can profoundly impact inhibitory activity. A notable example is this compound B, a naturally occurring analogue of this compound that features an ortho-bromine substitution on the N-methyltyrosine residue biorxiv.orgnih.gov. This seemingly minor structural alteration leads to a substantial increase in potency. For instance, this compound B demonstrates a 35-fold increase in potency against chymotrypsin (B1334515) compared to this compound, with an IC50 of 24.65 nM versus 862.60 nM, respectively biorxiv.org. Similarly, this compound B exhibits significantly enhanced activity against elastase compared to its non-brominated counterpart biorxiv.orgnih.gov. These findings underscore the sensitivity of this compound's activity to modifications in its aromatic residues.
Synthetic Chemical Approaches to Molassamide and Its Structural Scaffolds
Challenges in the Total Synthesis of Complex Cyclic Depsipeptides
The total synthesis of complex cyclic depsipeptides is fraught with numerous challenges. A primary hurdle is the macrocyclization step , the formation of the large ring, which is entropically disfavored and often requires high-dilution conditions to achieve moderate yields mdpi.com. The sensitivity of ester bonds to hydrolysis or transesterification under various reaction conditions further complicates synthesis researchgate.netjst.go.jp. Additionally, the presence of multiple stereocenters, unusual amino acid residues, and functional groups that can be prone to side reactions necessitates the development of selective protection and deprotection strategies mdpi.comresearchgate.net.
Specific challenges include:
Stereochemical Control: Maintaining the precise stereochemistry of each amino acid and hydroxy acid residue throughout the synthesis is critical. Epimerization, particularly at alpha-carbon atoms adjacent to carbonyl groups, can occur during coupling or deprotection steps mdpi.comnih.gov.
Ester Bond Formation: The formation of ester linkages, a defining feature of depsipeptides, can be less efficient and more prone to side reactions compared to amide bond formation mdpi.comresearchgate.net.
Incorporation of Non-proteinogenic Amino Acids: Many cyclic depsipeptides, including Molassamide, feature non-proteinogenic amino acids or modified residues, which require specialized synthetic methods for their preparation and incorporation mdpi.comnih.govresearchgate.net. For instance, the synthesis of N-methylated amino acids and their subsequent acylation can be particularly challenging nih.govnih.gov.
Structural Instability: Some cyclic depsipeptides are prone to intramolecular acyl migration, leading to structural rearrangements that complicate isolation and synthesis, as observed with Lagunamide D mdpi.com.
Synthetic Methodologies for Ahp-Containing Cyclodepsipeptides
This compound, along with related compounds like loggerpeptins, features a 3-amino-6-hydroxy-2-piperidone (Ahp) residue nih.govresearchgate.netresearchgate.net. The synthesis of cyclodepsipeptides incorporating Ahp units requires methodologies that can efficiently construct this specific moiety and integrate it into the peptide chain.
Key synthetic strategies and considerations for Ahp-containing cyclodepsipeptides include:
Building Block Synthesis: The preparation of the Ahp residue itself often involves multi-step synthesis, starting from commercially available precursors. For example, the synthesis of a 3-amino-6-hydroxy-2-piperidone unit might involve cyclization reactions, stereoselective reductions, and functional group manipulations researchgate.net.
Peptide Coupling: Standard peptide coupling reagents such as HATU, HBTU, EDCI, and PyBOP are commonly employed for forming amide and ester bonds mdpi.comnih.gov. However, the efficiency of these couplings can be influenced by the steric hindrance and electronic properties of the amino acid residues, including the Ahp unit.
Macrocyclization Strategies: For Ahp-containing cyclodepsipeptides, macrocyclization typically involves either macrolactamization (amide bond formation) or macrolactonization (ester bond formation) of a linear precursor. The choice of the cyclization point and the coupling reagents is crucial for success mdpi.comjst.go.jpmdpi.com. For instance, in the synthesis of related compounds, macrolactamization has been achieved using HATU/DIPEA, while macrolactonization has utilized Yamaguchi esterification mdpi.commdpi.com.
Solid-Phase vs. Solution-Phase Synthesis: Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, or a combination thereof, can be employed. SPPS offers advantages in purification but can face challenges with ester bond formation and the synthesis of N-methylated residues jst.go.jpnih.gov. Solution-phase synthesis provides flexibility but requires more extensive purification steps mdpi.comresearchgate.net.
Convergent Synthetic Strategies for this compound Analogues and Scaffolds
Strategies employed for convergent synthesis of cyclic depsipeptides and their scaffolds include:
Fragment Coupling: The linear precursor to this compound can be synthesized by coupling several peptide fragments. For example, a common strategy involves preparing two or more linear peptide segments that contain the necessary amino and hydroxy acid residues and then joining them to form a longer linear precursor before macrocyclization researchgate.netnih.gov. The synthesis of YM-254890 and FR900359, which share structural similarities with this compound's class, involved the preparation of key building blocks that were later assembled nih.gov.
Late-Stage Macrocyclization: Convergent strategies often culminate in a final macrocyclization step, which can be either macrolactamization or macrolactonization. The success of this step is highly dependent on the design of the linear precursor and the choice of coupling conditions mdpi.commdpi.com. For instance, the synthesis of Tutuilamide A, a related Ahp-containing cyclodepsipeptide, employed a convergent strategy similar to that used for Lyngbyastatin 7 researchgate.net.
Analogue Synthesis: Convergent approaches are particularly valuable for generating libraries of analogues. By synthesizing variations of the individual fragments, researchers can systematically explore structure-activity relationships (SAR) researchgate.netnih.gov. This allows for the identification of key structural features responsible for biological activity and the design of more potent or selective inhibitors.
Computational Chemical Biology and Chemoinformatics Applied to Molassamide Research
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a ligand (such as Molassamide) and its biological target at an atomic level. nih.gov this compound has been identified as an inhibitor of the serine proteases elastase and chymotrypsin (B1334515), with IC50 values of 0.032 µM and 0.234 µM, respectively. nih.govsi.edusi.edu Understanding the precise mechanism of this inhibition is crucial for its development as a potential therapeutic agent.
Docking studies would involve generating a three-dimensional model of this compound and fitting it into the active site of its target enzymes, such as human neutrophil elastase or chymotrypsin. This process helps to:
Predict Binding Conformation: Determine the most energetically favorable orientation and conformation of this compound within the enzyme's active site. umpr.ac.id
Identify Key Interactions: Pinpoint the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. mdpi.com These interactions are fundamental to the stability of the enzyme-ligand complex. nih.gov
Elucidate the Basis of Selectivity: By comparing the docking results for elastase, chymotrypsin, and a non-targeted protease like trypsin (which this compound does not inhibit), researchers can understand the structural features responsible for its selective activity. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and flexibility of the this compound-protease complex over time. nih.gov MD simulations provide a more dynamic picture, revealing how the ligand and protein adapt to each other upon binding and confirming the stability of the predicted interactions. mdpi.com These computational insights are invaluable for explaining the compound's observed biological activity and guiding the design of new, more effective inhibitors. nih.gov
Table 1: Goals of Molecular Modeling and Docking for this compound
| Computational Method | Primary Objective | Expected Outcome for this compound Research |
| Molecular Docking | Predict the preferred binding mode and orientation of a ligand within a target's active site. | A static 3D model of this compound bound to elastase/chymotrypsin, highlighting key amino acid interactions. |
| Molecular Dynamics (MD) | Simulate the movement of atoms in the ligand-target complex over time to assess stability and conformational changes. | Confirmation of the stability of the docked pose and insight into the dynamic behavior of the complex. |
Virtual Screening and Rational Design of this compound Derivatives
Building on the insights from docking studies, computational methods can be used to discover and design new molecules based on the this compound scaffold.
Virtual Screening is a technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.gov Using the this compound-protease binding model, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for inhibition. This pharmacophore can then be used to screen databases containing millions of virtual compounds, rapidly identifying novel molecules that fit the required criteria and warrant further experimental testing. mdpi.com
Rational Design , also known as structure-based drug design, involves the iterative modification of a known inhibitor to improve its properties. mdpi.com The detailed interaction map from docking studies of this compound would reveal which parts of the molecule are essential for binding and which can be modified. For example:
If a specific side chain on this compound forms a critical hydrogen bond, it should be conserved.
If there is an unoccupied pocket in the enzyme's active site near the bound ligand, a chemical group could be added to this compound to fill this space and increase binding affinity.
This approach allows for the targeted design of this compound derivatives with potentially enhanced potency, improved selectivity, or better pharmacokinetic properties, minimizing the trial-and-error nature of traditional medicinal chemistry. mdpi.com
Chemoinformatic Analysis of this compound within Natural Product Databases
Chemoinformatics applies information technology and data analysis to solve problems in chemistry. mdpi.com Natural product databases, such as the Dictionary of Natural Products, COCONUT, and ZINC, are vast repositories of chemical structures and associated data. encyclopedia.pub this compound, as a marine natural product, is cataloged within these databases, allowing for comprehensive chemoinformatic analysis.
Such analysis involves calculating various molecular descriptors to characterize the compound's physicochemical properties and compare it to other known drugs and natural products. nih.govnih.gov This helps in assessing its "drug-likeness" and potential for development. nih.gov Key aspects of this analysis include:
Physicochemical Profiling: Calculating properties such as molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds. These parameters are crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Structural and Scaffold Analysis: The core cyclic depsipeptide structure of this compound can be compared to scaffolds of other compounds in the databases. This can reveal relationships to other known protease inhibitors and place this compound within the broader chemical space of natural products. nih.gov
Natural Product-Likeness Score: Algorithms can be used to quantify how similar a molecule's structural features are to those commonly found in natural products. nih.gov Natural products often occupy a unique chemical space compared to purely synthetic molecules, possessing greater structural complexity and stereochemical richness. nih.gov
Table 2: Calculated Physicochemical Properties of this compound
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C39H64N4O9 | Defines the elemental composition of the molecule. |
| Molecular Weight ( g/mol ) | 748.95 | Influences absorption and distribution. |
| Topological Polar Surface Area (TPSA Ų) | 220.1 | Relates to membrane permeability and bioavailability. |
| Lipophilicity (XLogP3) | 3.4 | Affects solubility, absorption, and membrane transport. |
| Hydrogen Bond Donors | 4 | Key determinants of binding specificity and solubility. |
| Hydrogen Bond Acceptors | 9 | Key determinants of binding specificity and solubility. |
| Rotatable Bonds | 8 | Influences conformational flexibility and binding entropy. |
Note: These values are computationally predicted and serve as a basis for chemoinformatic analysis.
Application of Machine Learning and Artificial Intelligence in this compound Research
Machine learning (ML) and artificial intelligence (AI) are transforming natural product-based drug discovery by enabling the analysis of vast and complex datasets. researchgate.net In the context of this compound research, these advanced computational tools can be applied in several ways:
Predictive Modeling: AI models, particularly deep neural networks, can be trained on large datasets of known protease inhibitors and their activities. nih.gov By inputting the structure of this compound or its designed derivatives into a trained model, it is possible to predict their inhibitory potency against various proteases without the need for initial laboratory experiments. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of a series of this compound analogs with their biological activity. These models can identify the key molecular properties driving potency and guide the synthesis of more effective compounds. preprints.org
De Novo Design: Generative AI models can be used to design entirely new molecules. By learning from the structural features of known serine protease inhibitors like this compound, these models can propose novel chemical structures that are optimized for high affinity and selectivity towards the target enzyme. researchgate.net
Database Mining: AI can be used to mine genomic and metabolomic data from cyanobacteria and other natural sources to identify biosynthetic gene clusters that may produce novel this compound-like compounds. preprints.org
The integration of AI and ML into this compound research can significantly accelerate the discovery-to-development pipeline, allowing for more rapid identification and optimization of lead candidates inspired by this marine natural product. researchgate.netpreprints.org
Advanced Analytical and Bioanalytical Methodologies in Molassamide Research
Integrated Non-Targeted Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) in Metabolomics
Integrated non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for comprehensive metabolite profiling and identification within complex biological matrices. In the context of Molassamide research, this technique is crucial for discovering and characterizing novel metabolites from natural sources such as cyanobacteria. The approach typically involves analyzing crude extracts using LC-MS/MS, allowing for the detection and tentative identification of a wide array of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. This allows researchers to identify known compounds like this compound within a complex mixture, as well as discover related structural analogs or previously uncharacterized metabolites, thereby expanding the known chemical space of a particular organism or environment biorxiv.orgnih.govbiorxiv.org.
Native Mass Spectrometry (Native ESI-MS) for Protein-Ligand Binding Analysis
Native mass spectrometry (Native ESI-MS), often integrated into a "native metabolomics" workflow, provides direct insights into molecular interactions by analyzing intact biomolecules and their complexes under non-denaturing conditions biorxiv.orgnih.govbiorxiv.org. This methodology is particularly valuable for studying the binding of small molecules, such as this compound, to target proteins. In a typical setup, a crude extract is analyzed using native ESI, while the protein of interest, for instance, the serine protease chymotrypsin (B1334515), is infused post-column. Binding events are detected as shifts in the protein's mass, corresponding to the protein bound to the ligand.
This compound has been utilized as a positive control in such studies to validate the binding detection capabilities of the native metabolomics approach. Experiments involving this compound and chymotrypsin have successfully demonstrated the detection of the protein-ligand complex, with the observed mass shift accurately reflecting the molecular weight of this compound biorxiv.orgnih.gov. This technique allows for the simultaneous detection of protein-metabolite binding and annotation of molecular structures directly from crude extracts, significantly accelerating the screening process for bioactive compounds nih.govbiorxiv.org.
Bioactivity-Guided Compound Identification from Complex Natural Extracts
The discovery of this compound often relies on bioactivity-guided isolation strategies, where natural extracts are screened for specific biological activities, such as protease inhibition, to direct the purification of active compounds nih.govcsic.esresearchgate.net. This compound, known for its potent inhibitory activity against serine proteases like elastase and chymotrypsin, was initially isolated from marine cyanobacterial assemblages, including Dichothrix utahensis mdpi.comnih.gov.
This process involves fractionating the crude extract and testing each fraction for the desired bioactivity. Fractions exhibiting significant activity are then further purified using chromatographic techniques, guided by bioassays at each step. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are subsequently employed to elucidate the structures of the isolated active compounds, such as this compound nih.govfigshare.com. This iterative process ensures that the compounds identified possess relevant biological functions, making it a cornerstone in natural product drug discovery.
Structural Confirmation via X-ray Crystallography of Enzyme-Inhibitor Complexes
While X-ray crystallography is a paramount technique for definitively elucidating the three-dimensional structure of enzyme-inhibitor complexes, providing atomic-level details of binding interactions, specific published studies detailing the X-ray crystallography of this compound in complex with its target enzymes were not found within the scope of the provided search results. However, the structural determination of this compound itself has been achieved through comprehensive NMR spectroscopic techniques and mass spectrometry nih.govfigshare.com. These methods were instrumental in establishing its planar structure and assigning the configurations of its asymmetric centers. In the broader field of enzyme inhibition research, X-ray crystallography of enzyme-inhibitor complexes plays a critical role in understanding mechanisms of action and guiding structure-based drug design by revealing precise binding modes and interactions csic.esdntb.gov.uanih.govresearchgate.net.
Compound Identification and Properties
Broader Academic Implications and Future Research Directions
Molassamide as a Chemical Probe for Protease Biology Research
This compound's potent and selective inhibition of proteases, particularly elastase and chymotrypsin (B1334515), underscores its potential as a chemical probe to investigate the roles of these enzymes in complex biological systems. si.eduacs.orgnih.govsi.edu With IC50 values of 0.032 µM for elastase and 0.234 µM for chymotrypsin, this compound offers a tool to dissect the specific contributions of these proteases to various physiological and pathological processes. si.eduacs.orgnih.govsi.edu For instance, its ability to inhibit human neutrophil elastase (HNE) can be leveraged to study the downstream effects of HNE activity in inflammatory diseases and cancer metastasis. researchgate.net By selectively blocking HNE, researchers can elucidate its specific substrates and signaling pathways, providing a clearer understanding of its function.
Contribution to the Fundamental Understanding of Enzyme Regulation and Dysregulation
The study of this compound contributes to the fundamental understanding of enzyme regulation by providing a clear example of potent and selective enzyme inhibition by a natural product. Its mechanism of action, presumably through binding to the active site of target proteases, offers insights into the molecular interactions that govern enzyme-inhibitor recognition. aklectures.com Furthermore, research on this compound's effects on cancer cell migration, where it has been shown to reverse morphological changes induced by HNE in MDA-MB-231 breast cancer cells, sheds light on the consequences of protease dysregulation in disease. researchgate.net This helps to unravel the intricate balance of protease activity required for normal cellular function and how its disruption can lead to pathological conditions. The specificity of this compound for elastase and chymotrypsin over trypsin further aids in differentiating the roles of these closely related serine proteases. si.eduacs.orgnih.govsi.edu
Potential for Scaffold Diversification in Chemical Biology and Medicinal Chemistry
This compound belongs to the dolastatin family of depsipeptides, a class of natural products renowned for their potent biological activities, particularly as anticancer agents. researchgate.net The cyclic depsipeptide scaffold of this compound presents a promising starting point for scaffold diversification in the fields of chemical biology and medicinal chemistry. nih.govnih.govmdpi.comresearchgate.net Synthetic modifications to the this compound structure could lead to the development of novel analogs with enhanced potency, selectivity, or altered pharmacokinetic properties. acs.orgnih.gov For example, modifications to the amino acid residues or the 3-amino-6-hydroxy-2-piperidone (Ahp) unit could be explored to probe structure-activity relationships and to design new protease inhibitors with tailored specificities. nih.gov The synthesis of such analogs would not only provide new tools for basic research but also holds potential for the development of new therapeutic agents. mdpi.comyoutube.com
Exploration of Novel Biosynthetic Pathways Related to this compound
This compound is a product of nonribosomal peptide synthetase (NRPS) pathways, which are complex enzymatic assembly lines responsible for the biosynthesis of a wide array of bioactive peptides in microorganisms. nih.govbeilstein-journals.org The elucidation of the specific NRPS gene cluster responsible for this compound biosynthesis in Dichothrix utahensis would be a significant contribution to the field of natural product biosynthesis. nih.govnih.gov Such studies would provide insights into the enzymatic logic underlying the assembly of its unique structural features, including the incorporation of non-proteinogenic amino acids and the formation of the ester bond characteristic of depsipeptides. Understanding these biosynthetic pathways could also enable the use of synthetic biology approaches to engineer the production of novel this compound analogs.
Investigations into Supramolecular Interactions of Depsipeptides
Cyclic peptides and depsipeptides are known to engage in supramolecular self-assembly to form well-ordered nanostructures, such as nanotubes and vesicles. acs.orguow.edu.aubibbase.orgresearchgate.netbohrium.comfrontiersin.orgmdpi.com These assemblies are driven by non-covalent interactions, including hydrogen bonding and hydrophobic interactions. nih.govnih.gov While the supramolecular properties of this compound itself have not yet been reported, its cyclic depsipeptide structure suggests that it may possess the ability to self-assemble. Future investigations into the supramolecular chemistry of this compound could reveal novel material properties and applications. For instance, self-assembling this compound derivatives could be explored for the development of drug delivery systems or as novel biomaterials. nih.gov
Q & A
Q. How is Molassamide structurally characterized, and what analytical methods are critical for its identification?
this compound is a cyclic depsipeptide containing a 2-amino-2-butenoic acid (Abu) unit. Structural elucidation relies on tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, particularly 2D experiments (COSY, HMBC, HSQC) to resolve its cyclic core and non-proteinogenic residues. X-ray crystallography may further confirm stereochemistry in crystalline forms .
Q. What in vitro assays are typically used to assess this compound’s bioactivity?
Cell migration assays (e.g., Boyden chamber) and enzyme inhibition assays targeting human neutrophil elastase (HNE) are standard. For example, this compound’s inhibition of HNE-mediated cleavage of CD40 and ICAM-1 is quantified via fluorogenic substrates or Western blotting. Dose-response curves (IC₅₀ values) and selectivity indices against related proteases (e.g., proteinase 3) are critical for specificity validation .
Q. How do researchers validate the purity of newly isolated this compound?
High-performance liquid chromatography (HPLC) with UV/Vis or mass detection ensures purity (>95%). Analytical parameters (retention time, spectral matches to literature) and orthogonal methods (e.g., thin-layer chromatography) are cross-referenced. For novel derivatives, elemental analysis and HRMS confirm molecular formulas .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s dual inhibition of HNE activity and ICAM-1 gene expression?
this compound directly binds HNE’s active site (competitive inhibition), as shown by surface plasmon resonance (SPR) or crystallography. Its suppression of NF-κB-mediated ICAM-1 transcription is validated via luciferase reporter assays and qPCR. Proteomic profiling (e.g., SILAC) further identifies downstream targets like matrix metalloproteinases (MMPs) involved in metastasis .
Q. How can conflicting results in this compound’s cytotoxicity across breast cancer subtypes be resolved?
Discrepancies may arise from cell line-specific HNE expression levels or variations in assay conditions (e.g., serum concentration). Researchers should:
Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?
Structural modifications (e.g., pegylation or Abu substitution) enhance stability. Pharmacokinetic parameters (half-life, bioavailability) are assessed in rodent models via LC-MS/MS plasma analysis. Microdialysis probes in tumor tissues measure drug penetration, while PET imaging with radiolabeled analogs tracks biodistribution .
Methodological Considerations
Q. How should researchers design experiments to evaluate this compound’s synergy with existing therapies?
Use combination index (CI) calculations (Chou-Talalay method) in dose-matrix assays. For example, co-administer this compound with paclitaxel in triple-negative breast cancer (TNBC) models and monitor synergistic effects on apoptosis (Annexin V/PI staining) and caspase activation .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Nonlinear regression (e.g., log[inhibitor] vs. response curves in Prism) calculates IC₅₀ values. For migration assays, mixed-effects models account for intra-experiment variability. Bootstrapping or Bayesian hierarchical models address small sample sizes in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
